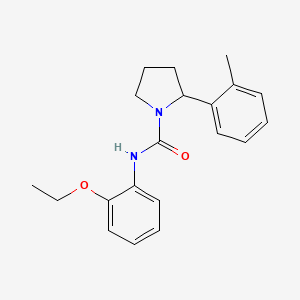![molecular formula C16H15BrN2O2S B5969706 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5969706.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BSI-201 belongs to a class of drugs known as PARP inhibitors, which work by inhibiting the activity of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and by inhibiting their activity, BSI-201 can selectively kill cancer cells that have defects in DNA repair pathways.
Wirkmechanismus
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When cancer cells have defects in DNA repair pathways, they become dependent on PARP enzymes for survival. By inhibiting the activity of PARP enzymes, 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole can selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells.
Biochemical and Physiological Effects:
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, and to enhance the immune response against cancer cells. 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has also been shown to inhibit the growth and spread of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has several advantages for use in lab experiments. It is a selective inhibitor of PARP enzymes, which makes it a useful tool for studying the role of PARP enzymes in DNA repair and cancer biology. 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has also been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments. It is a potent inhibitor of PARP enzymes, which can lead to off-target effects and toxicity. The use of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments also requires careful consideration of the concentration and duration of treatment, as well as the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole. One area of research is the development of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole as a therapeutic agent for cancer treatment. Clinical trials have shown promising results for the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole in combination with chemotherapy and radiation therapy, and further studies are needed to optimize its use in the clinic.
Another area of research is the study of the role of PARP enzymes in DNA repair and cancer biology. 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been a useful tool for studying the role of PARP enzymes in these processes, and further studies are needed to fully understand their function.
Finally, there is potential for the development of new PARP inhibitors based on the structure of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole. By modifying the structure of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole, it may be possible to develop more potent and selective PARP inhibitors with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole involves several steps, including the reaction of 4-bromo-1-naphthalene sulfonyl chloride with 2-propylimidazole, followed by purification and isolation of the final product. The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been shown to selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells. This makes it a promising candidate for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-2-5-16-18-10-11-19(16)22(20,21)15-9-8-14(17)12-6-3-4-7-13(12)15/h3-4,6-11H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABMGRKPNNEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)
![N~3~-acetyl-N~1~-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B5969630.png)
![5-[1-(1H-imidazol-4-ylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969633.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5969673.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B5969683.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5969686.png)
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)
![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)
![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B5969730.png)